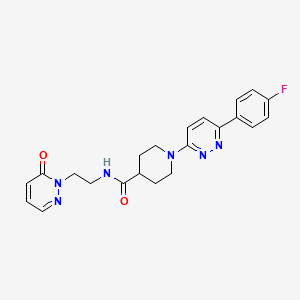

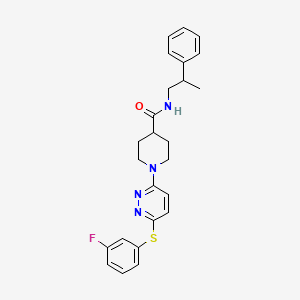

![molecular formula C23H21FN6O3S B2807106 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 852047-72-4](/img/structure/B2807106.png)

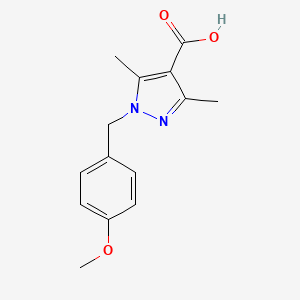

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.

BenchChem offers high-quality 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Stat3 Activity

The compound F0648-0182 has been identified as a potential inhibitor of signal transducer and activator of transcription 3 (Stat3) activity . Stat3 is a protein that forms dimers when activated and undergoes nuclear translocalization . Inhibiting Stat3 activity could potentially antagonize rheumatoid arthritis .

Blocker of Protein-Protein Interactions

F0648-0182 was identified as a potential blocker of protein-protein interactions required for Stat3 dimerization . This was determined through in silico screening of approximately 4.9 million small compounds .

Inhibition of IL-6 Expression

The compound F0648-0182 has been found to significantly inhibit the expression of IL-6, a Stat3 target, in treated fibroblasts . IL-6 is a cytokine that plays a crucial role in the immune response, and its overproduction is associated with several autoimmune diseases, including rheumatoid arthritis .

Inhibition of RANKL Expression

F0648-0182 has also been found to significantly inhibit the expression of RANKL induced by IL-6 . RANKL is a cytokine essential for osteoclastogenesis, the process of bone cell formation .

Inhibition of Arthritis Development

In vivo studies using collagen-induced arthritis model mice have shown that F0648-0182 significantly inhibited arthritis development without apparent adverse effects .

Inhibition of Stat3 Phosphorylation and Nuclear Localization

F0648-0182 has been found to significantly block Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . This suggests that the compound could potentially disrupt the signaling pathways associated with rheumatoid arthritis .

These findings suggest that F0648-0182 could serve as a therapeutic reagent against rheumatoid arthritis . However, further research is needed to fully understand the potential applications and effectiveness of this compound in treating rheumatoid arthritis and possibly other conditions associated with overactive Stat3 activity .

properties

IUPAC Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O3S/c1-14-3-2-4-18(9-14)30-19(10-17-11-20(31)27-22(33)26-17)28-29-23(30)34-13-21(32)25-12-15-5-7-16(24)8-6-15/h2-9,11H,10,12-13H2,1H3,(H,25,32)(H2,26,27,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIMVEJUFBYKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)

![2-[[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2807025.png)

![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2807031.png)

![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)